2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine
Description
Properties
Molecular Formula |
C9H12BrN3O |
|---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
2-bromo-5-[(1-methylazetidin-3-yl)methoxy]pyrimidine |
InChI |
InChI=1S/C9H12BrN3O/c1-13-4-7(5-13)6-14-8-2-11-9(10)12-3-8/h2-3,7H,4-6H2,1H3 |
InChI Key |
TYJIKZHKQOWPDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)COC2=CN=C(N=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Organic Solvents: Dichloromethane, ethanol, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrimidines.
Scientific Research Applications
2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Pyrimidine Derivatives with Bromine and Methoxy Groups
- 5-Bromo-3-methoxypyridin-2-amine (CAS 947249-13-0, Similarity: 0.92):
This analogue replaces the azetidine-methoxy group with a simple methoxy substituent. The absence of the azetidine ring reduces steric hindrance and may decrease binding affinity to targets requiring three-dimensional interactions. Evidence suggests that methoxy groups at specific positions (e.g., C-5 in pyrido[2,3-d]pyrimidines) are critical for activity, as removal leads to complete loss of anti-proliferative effects . - 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (CAS 330785-84-7, Similarity: 0.58): The trimethoxyphenylamino group introduces bulkier substituents and additional hydrogen-bonding sites. However, acetylated methoxy groups in geranylphenols exhibit reduced antifungal activity compared to non-acetylated derivatives, highlighting the delicate balance between substituent polarity and bioactivity .
Azetidine-Containing Analogues
- 7-Amino-6-nitro-3-(2'-furyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: Azetidine-like rigid heterocycles (e.g., triazolo-pyrimidines) demonstrate enhanced binding to adenosine A2a receptors compared to flexible chains. The 1-methylazetidine in the target compound may similarly improve receptor affinity by restricting rotational freedom .
Antifungal and Anti-Proliferative Effects
- Methoxy Group Impact :
In pyrido[2,3-d]pyrimidines, a methoxy group at the C-5 position is essential for anti-proliferative activity (IC50 = 6.9 µM for compound 4a vs. >40 µM for 4c without methoxy). This aligns with the target compound’s methoxy-azetidine group, which may enhance interactions with cellular targets . - Antifungal Trends: Trimethoxy-substituted geranylphenols show higher inhibition of Botrytis cinerea than monomethoxy derivatives. However, acetylation reverses this trend, suggesting that electron-donating groups (e.g., methoxy) improve activity only in specific contexts .
Receptor Binding and Selectivity
- Docking studies on azolo[1,5-a]pyrimidines reveal that rigid substituents like furyl or phenyl groups improve adenosine A2a receptor binding (ΔG = -9.71 kcal/mol vs. -9.05 kcal/mol for ZM241385). The 1-methylazetidine in the target compound may confer similar advantages .
Q & A
Basic: What are the key synthetic routes for 2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine?
Answer:
The compound is synthesized via bromination of a pyrimidine precursor followed by functionalization of the azetidine moiety. Key steps include:
- Bromination : Sodium monobromoisocyanurate is used under controlled conditions (0–5°C, inert atmosphere) to selectively brominate the pyrimidine ring at the 2-position .
- Azetidine coupling : The 1-methylazetidin-3-ylmethoxy group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .
Advanced: How can regioselectivity challenges during bromination be addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors. To optimize:
- Electronic directing groups : The methoxy group at the 5-position deactivates the pyrimidine ring, directing bromination to the 2-position. Computational DFT studies predict electron density distribution to guide reaction design .
- Temperature control : Lower temperatures (0–5°C) minimize di-brominated byproducts. Reaction progress is monitored via HPLC or TLC .
- Catalyst screening : Lewis acids (e.g., FeCl₃) enhance selectivity by stabilizing transition states .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 ppm (pyrimidine H-4), δ 4.5 ppm (azetidine OCH₂), δ 3.3 ppm (N-CH₃). ¹³C NMR confirms bromine’s deshielding effect at C-2 .
- HRMS : Molecular ion [M+H]⁺ at m/z 272.03 (calculated: 272.04) .
- IR : Stretching vibrations for C-O (1100 cm⁻¹) and C-Br (560 cm⁻¹) .
Advanced: How does the azetidine moiety influence pharmacokinetic properties?
Answer:
The 1-methylazetidine group enhances:
- Solubility : Azetidine’s compact, polar structure improves aqueous solubility (logP ~1.2) compared to bulkier analogs .
- Metabolic stability : Methylation at the azetidine nitrogen reduces CYP450-mediated oxidation, confirmed via liver microsome assays (t₁/₂ > 60 min) .
- Target engagement : Molecular docking studies show the azetidine oxygen forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR, IC₅₀ = 2.1 µM) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies arise from assay conditions or impurities. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293) and positive controls (e.g., staurosporine for kinase inhibition) .
- Impurity profiling : LC-MS identifies byproducts (e.g., de-brominated analogs) that may skew IC₅₀ values .
- Dose-response validation : Test multiple concentrations (1–100 µM) in triplicate to ensure reproducibility .
Basic: What safety precautions are required during handling?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to bromine’s volatility and respiratory toxicity .
- Waste disposal : Halogenated waste containers for brominated byproducts .
Advanced: What computational tools predict reactivity in downstream modifications?
Answer:
- DFT calculations : Gaussian 16 software models electrophilic aromatic substitution (EAS) at C-4 or C-6 positions .
- Molecular dynamics (MD) : Simulations (AMBER) predict solvation effects on nucleophilic substitution at the azetidine methoxy group .
- ADMET prediction : SwissADME estimates blood-brain barrier permeability (BBB score: 0.12) and hepatotoxicity (prob > 0.7) .
Basic: How is purity validated post-synthesis?
Answer:
- HPLC : Reverse-phase C18 column, 90:10 acetonitrile/water, retention time 6.8 min .
- Elemental analysis : Acceptable C, H, N ranges within ±0.3% of theoretical values .
- Melting point : 148–150°C (lit. 149°C) .
Advanced: What strategies improve yield in large-scale synthesis?
Answer:
- Flow chemistry : Continuous flow reactors reduce reaction time (30 min vs. 12 hr batch) and improve heat dissipation .
- Catalyst recycling : Immobilized Pd catalysts on mesoporous silica enable reuse for ≥5 cycles without loss of activity .
- Solvent optimization : Switch from DMF to cyclopentyl methyl ether (CPME) reduces waste and improves biphasic separation .
Advanced: How to design SAR studies for kinase inhibition?
Answer:
- Core modifications : Replace bromine with Cl, CF₃, or NH₂ to assess electronic effects on binding .
- Azetidine analogs : Test 2-methylaziridine or pyrrolidine variants to evaluate steric tolerance in kinase pockets .
- Biological testing : Profile against kinase panels (e.g., Eurofins KinaseProfiler) and correlate IC₅₀ with structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
